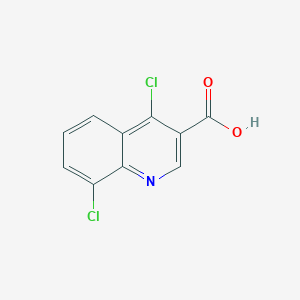

4,8-dichloroquinoline-3-carboxylic Acid

説明

4,8-Dichloroquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by chlorine atoms at positions 4 and 8 of the quinoline ring and a carboxylic acid group at position 2. Notably, chlorinated quinolines often exhibit enhanced stability and bioavailability compared to non-halogenated analogs due to the electron-withdrawing effects of chlorine atoms .

特性

IUPAC Name |

4,8-dichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYHIJAUGNIPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444080 | |

| Record name | 4,8-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-69-2 | |

| Record name | 4,8-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Carbonylation-Decarboxylation Approaches

Patent CN101781247B outlines a method for synthesizing 3-quinolinecarboxylic acids via palladium-catalyzed carbonylation of halogenated quinolines . For 4,8-dichloroquinoline-3-carboxylic acid, this approach could proceed as follows:

-

Substrate Preparation : 4,8-Dichloroquinoline bearing a halogen (Br or I) at position 3.

-

Carbonylation : Reaction with carbon monoxide (40 atm) in methanol at 160°C using PdCl₂ and triphenylphosphine as catalysts.

-

Ester Formation : In situ esterification to methyl 4,8-dichloroquinoline-3-carboxylate.

-

Decarboxylation : Hydrolysis with NaOH (10% aqueous) followed by acidification to isolate the carboxylic acid .

This method, while effective for 3,4-dichloroisoquinoline derivatives, requires optimization for steric hindrance at position 8. The patent reports a 70–85% yield for analogous compounds, but regioselectivity may vary depending on substituent effects .

Pfitzinger Reaction Modifications

The Pfitzinger reaction, traditionally used for quinoline-4-carboxylic acids, can be adapted for 3-carboxylic derivatives by altering the starting materials. The review by Lahna et al. (2022) highlights the use of isatin derivatives and 1,3-dicarbonyl compounds under microwave irradiation to streamline synthesis . For this compound:

-

Isatin Derivative : 5-Chloroisatin (to direct chlorination at position 8).

-

Condensation : React with methyl acetoacetate in a one-pot procedure under basic conditions (KOH/H₂O).

-

Cyclization and Chlorination : Introduce chlorine at position 4 using POCl₃ during cyclization.

-

Ester Hydrolysis : Convert the ester to carboxylic acid using NaOH .

Microwave-assisted reactions reduce processing time from hours to minutes (e.g., 15 minutes for cyclization) and improve yields by 15–20% compared to conventional heating .

Comparative Analysis of Synthetic Routes

Optimization and Industrial Scalability

Industrial applications demand cost-effective and scalable protocols. The POCl₃ chlorination method is favored for its simplicity and high yields, but solvent recovery (toluene) and waste management (HCl byproducts) require attention . Conversely, carbonylation offers atom economy but faces hurdles in catalyst recycling and high-pressure equipment costs .

Green chemistry advancements , such as solvent-free Pfitzinger reactions or microwave-assisted steps, align with sustainable production goals. For example, replacing toluene with cyclopentyl methyl ether (CPME) in chlorination reduces environmental impact without compromising yield .

化学反応の分析

Types of Reactions

4,8-Dichloroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while substitution reactions can produce various functionalized quinoline derivatives.

科学的研究の応用

Chemical Synthesis

1. Intermediate in Organic Synthesis

4,8-Dichloroquinoline-3-carboxylic acid is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it a versatile building block in organic chemistry. For instance, it can be transformed into different quinoline derivatives through substitution reactions or further oxidation processes.

Biological Applications

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several pathogenic strains, demonstrating significant antibacterial activity. For example, derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

3. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives exhibited potent cytotoxic effects against various human cancer cell lines, such as A-549 (lung carcinoma) and HepG2 (liver carcinoma). One derivative demonstrated an IC50 value of 5.6 mM against the A-549 cell line, indicating its potential as an anticancer agent .

4. Antiviral Activity

Research has indicated that this compound and its derivatives may possess antiviral properties. Studies focusing on the inhibition of viral growth have shown that modifications to the compound can enhance its efficacy against specific viruses .

Medicinal Chemistry

5. Therapeutic Potential

The ongoing research into this compound suggests its potential as a therapeutic agent for various diseases. Its ability to inhibit certain enzymes involved in disease pathways makes it a candidate for drug development .

Industrial Applications

6. Dyes and Pigments

In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. This application highlights its importance beyond just pharmaceutical uses.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study published by Gayathri et al. evaluated several derivatives of quinoline compounds against six pathogenic strains using disk diffusion techniques. The results indicated that some derivatives of this compound exhibited remarkable antibacterial activity compared to standard antibiotics such as penicillin G and norfloxacin .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer activities, various derivatives were tested against human cancer cell lines using the MTT assay. The compound with an o-chloro substitution displayed superior activity compared to doxorubicin, highlighting its potential for further development in cancer therapy .

作用機序

The mechanism of action of 4,8-dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Key Observations:

Adjacent chlorine atoms in 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid may increase steric constraints compared to non-adjacent substitutions .

Nitro and Ester Groups: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate’s nitro group is strongly electron-withdrawing, which may accelerate electrophilic substitution reactions. The ester group improves lipophilicity, making it suitable for penetration into lipid-rich environments .

Core Heterocycle Differences: Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit distinct electronic properties due to their six-membered ring with two nitrogen atoms, leading to different reactivity and biological interactions compared to quinoline-based compounds .

生物活性

4,8-Dichloroquinoline-3-carboxylic acid is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline backbone with two chlorine substituents at the 4 and 8 positions and a carboxylic acid group at the 3 position. This configuration contributes to its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives often range from 4 to 16 µg/mL, indicating potent antibacterial effects compared to standard drugs like ciprofloxacin .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | ||

| Other derivatives | Various strains | 4 - 16 |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Specifically, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells. For example, certain derivatives showed IC50 values as low as 20 nM against MCF-7 breast cancer cells .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Quinoline derivative | MCF-7 | 20 | |

| KB-V1 | 14 | ||

| Other derivatives | Various cell lines | <50 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar quinoline derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .

- Induction of ROS : The generation of ROS can lead to oxidative stress in cells, triggering apoptotic pathways in cancer cells .

- Interaction with Protein Kinases : Some studies suggest that modifications in the quinoline structure can enhance the inhibition of protein kinases involved in cancer progression .

Case Studies

Recent studies have highlighted the efficacy of quinoline derivatives in treating infections caused by multidrug-resistant bacteria. For instance, a derivative similar to this compound was tested against Pseudomonas aeruginosa and showed significant inhibition zones compared to standard treatments .

Another case study focused on the synthesis and evaluation of new quinoline analogs that exhibited enhanced antibacterial properties against resistant strains. These findings underscore the potential for developing novel therapeutics based on this compound class .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,8-dichloroquinoline-3-carboxylic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for structurally related quinolines. For example, PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base have been employed for analogous quinoline derivatives to achieve regioselective halogenation . Optimization of reaction temperature (e.g., 80–100°C) and stoichiometric ratios of starting materials (e.g., 1:1.2 molar ratio of boronic acid to halogenated precursor) is critical. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern of chlorine atoms and carboxylic acid functionality. Infrared (IR) spectroscopy can validate the presence of carbonyl (C=O) and hydroxyl (O-H) groups. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly when identifying trace impurities like desfluoro or ethylenediamine analogs observed in related quinoline derivatives .

Q. What safety precautions are essential when handling this compound in laboratory environments?

- Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact, and employ fume hoods to avoid inhalation of aerosols. Storage in dry, airtight containers under inert gas (e.g., nitrogen) prevents degradation. Emergency protocols include immediate flushing with water for eye/skin exposure and medical consultation for ingestion . Static-free environments are recommended to mitigate ignition risks .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity data often arise from variations in compound purity or assay conditions. Implement orthogonal purity assessments (e.g., HPLC coupled with mass spectrometry) to rule out impurities like cyclopropyl or piperazinyl byproducts, which are common in quinoline synthesis . Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., ciprofloxacin for antimicrobial assays) to isolate structure-activity relationships .

Q. What strategies optimize the regioselective chlorination in the synthesis of this compound?

- Methodological Answer : Regioselectivity is influenced by the electronic effects of substituents. Introduce electron-withdrawing groups (e.g., carboxylic acid at position 3) to direct chlorination to positions 4 and 7. Use N-chlorosuccinimide (NCS) in acetic acid at 50°C for controlled chlorination. Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction time (typically 6–12 hours) to minimize overhalogenation .

Q. How to design experiments to elucidate the mechanism of action of this compound in antimicrobial studies?

- Methodological Answer : Conduct time-kill assays to assess bactericidal vs. bacteriostatic effects. Use fluorescence-based assays (e.g., ethidium bromide exclusion) to evaluate membrane disruption. For target identification, employ affinity chromatography with immobilized derivatives or molecular docking studies using crystal structures of bacterial enzymes (e.g., DNA gyrase). Compare results to structurally related compounds like 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to infer mechanistic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。